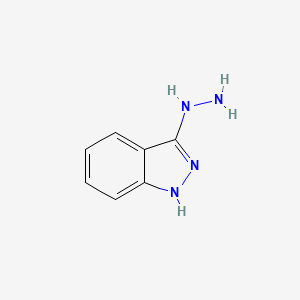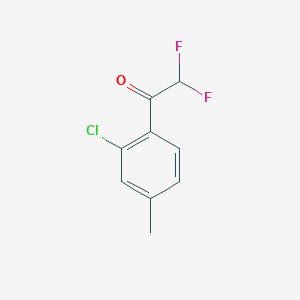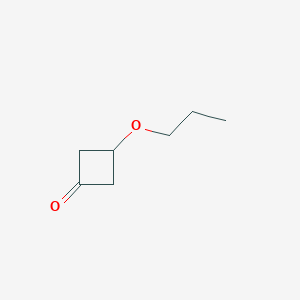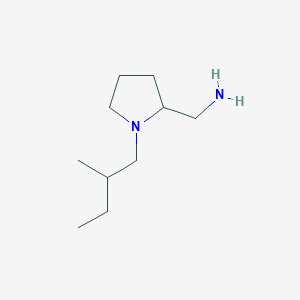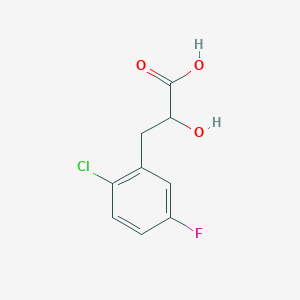
3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that features both chloro and fluoro substituents on a phenyl ring, along with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable nucleophile, followed by oxidation and hydrolysis steps. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(II) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Applications De Recherche Scientifique
3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluorophenylacetic acid
- 2-Chloro-5-fluoropyridine-3-carboxylic acid
- 2-Chloro-5-fluoronicotinic acid
Uniqueness
3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8ClFO3 |
|---|---|
Poids moléculaire |
218.61 g/mol |
Nom IUPAC |
3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
Clé InChI |
KPTJGGLKBAZEGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CC(C(=O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



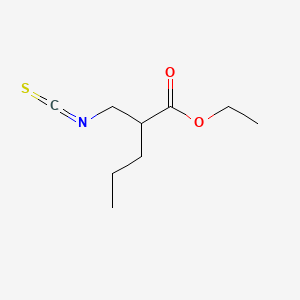


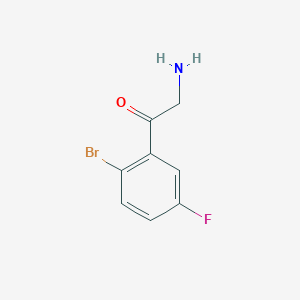

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
